molecular formula C26H23N3O B2895102 5-benzyl-2-[(2,5-dimethylphenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one CAS No. 892361-76-1

5-benzyl-2-[(2,5-dimethylphenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one

Cat. No.: B2895102
CAS No.: 892361-76-1
M. Wt: 393.49
InChI Key: MLVXZTRQKXAFBR-UHFFFAOYSA-N
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Description

5-benzyl-2-[(2,5-dimethylphenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one is a complex organic compound that belongs to the class of pyrazoloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-[(2,5-dimethylphenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and dimethylphenyl derivatives with pyrazoloquinoline precursors under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-2-[(2,5-dimethylphenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds.

Scientific Research Applications

5-benzyl-2-[(2,5-dimethylphenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study biological pathways and interactions due to its potential bioactivity.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-benzyl-2-[(2,5-dimethylphenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

5-benzyl-2-[(2,5-dimethylphenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one is unique due to its specific structural features and the presence of both benzyl and dimethylphenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-benzyl-2-[(2,5-dimethylphenyl)methyl]pyrazolo[4,3-c]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O/c1-18-12-13-19(2)21(14-18)16-29-26(30)23-17-28(15-20-8-4-3-5-9-20)24-11-7-6-10-22(24)25(23)27-29/h3-14,17H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVXZTRQKXAFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C3=CN(C4=CC=CC=C4C3=N2)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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